3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one
Description
3-(2-Chlorobenzoyl)benzo[d]thiazol-2(3H)-one is a synthetic benzothiazolone derivative characterized by a benzothiazole core fused with a ketone group at the 2-position and a 2-chlorobenzoyl substituent at the 3-position. The 2-chlorobenzoyl group introduces steric and electronic effects, which may influence its binding affinity and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
3-(2-chlorobenzoyl)-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-10-6-2-1-5-9(10)13(17)16-11-7-3-4-8-12(11)19-14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAASKSJSMWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dioxane under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzoyl group at position 3 of the benzothiazolone core may undergo nucleophilic substitution. For example:
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Hydrolysis : The chlorine atom in the 2-chlorobenzoyl moiety could be replaced by hydroxyl groups under basic or acidic conditions, forming 3-(2-hydroxybenzoyl) derivatives.
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Amination : Reaction with primary or secondary amines (e.g., NH, methylamine) might yield 3-(2-aminobenzoyl) analogues.
Example Reaction Pathway :
Cross-Coupling Reactions
The chlorine atom in the benzoyl group could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald–Hartwig) to introduce aryl, alkenyl, or amino substituents.
Key Conditions :
-
Catalyst : Pd(OAc), Pd(PPh)
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Ligands : PPh, XPhos
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Solvent : Toluene, DMF, or dioxane at 80–120°C.
Cyclization and Ring-Opening Reactions
The benzothiazolone core may undergo cyclization or ring-opening under specific conditions:
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Acid/Base-Mediated Ring Opening : Treatment with strong acids (e.g., HSO) or bases (e.g., NaOH) could cleave the thiazolidinone ring, yielding open-chain thioamide intermediates.
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Formation of Hybrid Scaffolds : Reaction with triazoles, as seen in bromobenzo[d]thiazol-2(3H)-one hybrids, could generate triazole-linked derivatives via nucleophilic substitution at the 3-position .
Electrophilic Aromatic Substitution
The benzothiazolone aromatic system could undergo electrophilic substitution (e.g., nitration, sulfonation) at electron-rich positions. For example:
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Nitration : HNO/HSO mixture may introduce nitro groups at the 5- or 6-position of the benzothiazolone ring.
Functionalization via C–H Activation
Pd-catalyzed C–H activation reactions could modify the benzoyl or benzothiazolone rings. For instance:
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Arylation : Direct coupling of aryl halides at the 6-position of the benzothiazolone ring under conditions similar to those reported for benzo imidazo[2,1-b]thiazoles .
Photophysical and Coordination Chemistry
The compound may act as a ligand in coordination chemistry. For example:
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Boron Complexation : Analogous to the unexpected reaction of benzo[d]thiazol-2-ylimino derivatives with triphenylborane , the hydroxyl or carbonyl groups in this compound might form borate complexes under Lewis acidic conditions.
Biological Activity-Driven Modifications
While not directly reported, structural analogs such as 6-bromo-benzo[d]thiazol-2(3H)-one-triazole hybrids suggest that introducing substituents (e.g., triazoles, alkyl chains) at the 3-position could enhance bioactivity.
Key Challenges and Gaps in Literature
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Direct Data Absence : No specific studies on this compound were identified. Current inferences rely on analogous systems.
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Reactivity Uncertainty : The steric and electronic effects of the 2-chlorobenzoyl group on reaction outcomes remain unexplored.
Recommendations for Experimental Validation
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Suzuki–Miyaura Coupling : Test reactivity with arylboronic acids.
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Hydrolysis Kinetics : Study the stability of the 2-chlorobenzoyl group under varying pH conditions.
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Crystallographic Analysis : Confirm regioselectivity in electrophilic substitution reactions.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the role of benzo[d]thiazol-2(3H)-one derivatives as selective cannabinoid receptor type 2 (CB2) agonists. These compounds have shown promise in modulating inflammation without psychotropic effects, making them attractive candidates for treating inflammatory diseases. For instance, a derivative based on this scaffold was reported to exhibit significant anti-inflammatory effects in vivo, particularly in models of colon inflammation . The ability to selectively target CB2 receptors suggests that 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one could be developed into a therapeutic agent for inflammatory conditions.
Anticancer Activity
The compound's potential as an anticancer agent is supported by various studies demonstrating its ability to inhibit cancer cell proliferation. For example, it has been synthesized and tested against several human cancer cell lines, showing significant antiproliferative activity. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole moiety can enhance its cytotoxic effects against cancer cells . Additionally, compounds with similar structures have been reported to induce apoptosis in cancer cells, further supporting their potential in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. Compounds like this compound have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival . This opens avenues for developing new antibiotics amid rising antibiotic resistance.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. It can also modulate the activity of receptors involved in inflammation and immune responses, contributing to its anti-inflammatory effects . The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzothiazolone derivatives vary primarily in substituent type, position, and linker chemistry. Key structural comparisons include:
- Positional Isomerism: Substitution at the 3-position (target compound) versus the 6-position (e.g., 6-(3-chloropropanoyl) derivatives) significantly alters electronic distribution and steric accessibility. For instance, 6-substituted derivatives are often prioritized for imaging applications due to enhanced blood-brain barrier penetration .
Physicochemical Properties
Data from synthesized analogues () reveal trends in physical properties:
Biological Activity
3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a chlorobenzoyl moiety attached to a benzothiazole ring, which is crucial for its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that compounds derived from benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 1: Cytotoxic Activity of this compound
The IC50 values indicate that this compound has potent cytotoxic activity, comparable to standard chemotherapeutic agents like Cisplatin.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Table 2: Antibacterial Activity of this compound
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
These results indicate that the compound exhibits moderate to strong antibacterial activity against common pathogens.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in treating various diseases:
- Case Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives, including compounds similar to this compound, showing that modifications in the structure could significantly enhance anticancer activity against multiple cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structural motifs exhibited potent antibacterial effects against drug-resistant strains .
Q & A
Basic: What are the recommended synthetic routes for preparing 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one and its derivatives?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and benzo[d]thiazol-2(3H)-one precursors. For example:
- Step 1: React 2-chlorobenzoyl chloride with benzo[d]thiazol-2(3H)-one in anhydrous dichloromethane (DCM) under nitrogen.
- Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts.
- Step 3: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Variations: Substituents on the benzoyl group (e.g., nitro, methoxy) can be introduced by modifying the benzoyl chloride precursor. For heterocyclic derivatives, post-functionalization via Suzuki coupling or Click chemistry is common .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-analytical approach is recommended:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals near δ 170 ppm) .
- Infrared Spectroscopy (IR): Identify characteristic bands for C=O (~1680 cm) and C-Cl (~690 cm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- Elemental Analysis: Ensure carbon, hydrogen, and nitrogen content align with theoretical values (e.g., ±0.3% tolerance) .
Advanced: How can computational methods aid in optimizing the biological activity of benzothiazolone derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. For example, electron-withdrawing groups (e.g., nitro) on the benzoyl moiety enhance electrophilicity, improving interactions with target enzymes .
- Molecular Docking: Use software like MOE or AutoDock to simulate binding poses with proteins (e.g., σ-1 receptors). Adjust linker length and substituents to optimize hydrogen bonding and hydrophobic interactions .
- MD Simulations: Assess stability of ligand-receptor complexes over 50–100 ns trajectories to prioritize candidates for synthesis .
Advanced: How should researchers design experiments to evaluate the antifungal/antibacterial activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Studies:
Advanced: How can structural modifications resolve contradictions in biological activity data across derivatives?
Methodological Answer:
Contradictions often arise from substituent effects. Systematic approaches include:
- SAR Table:
| Derivative | Substituent (R) | Antifungal IC (μM) | Notes |
|---|---|---|---|
| 4d | p-Tolyl | 12.3 | Enhanced lipophilicity |
| 4e | 4-Propylphenyl | 8.7 | Optimal alkyl chain length |
| 4g | 4-tert-Butyl | 25.1 | Steric hindrance reduces activity |
- Resolution Strategies:
Advanced: What methodologies are used to study σ receptor binding affinity of benzothiazolone derivatives?
Methodological Answer:
- Radioligand Displacement Assays:
- Data Analysis: Calculate K values using Cheng-Prusoff equation. Prioritize compounds with K < 100 nM and >10-fold selectivity for σ-1/σ-2 .
Advanced: How can researchers mitigate synthetic challenges in scaling up benzothiazolone derivatives?
Methodological Answer:
- Catalytic Optimization: Replace stoichiometric bases (e.g., NaH) with recyclable catalysts (e.g., KCO) in PEG-400 to reduce waste .
- Purification: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches.
- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
